Home > Products > Screening Compounds P23289 > N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide - 681174-09-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Catalog Number: EVT-3414686
CAS Number: 681174-09-4
Molecular Formula: C24H20N2OS
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amylporphyrin

  • Compound Description: This compound is a porphyrin derivative synthesized and investigated for its coordination properties with cobalt, copper, and zinc acetates. It demonstrated potential for surface modification of polypropylene materials, resulting in bacteriostatic resistance against Staphylococcus aureus and Escherichia coli. []
  • Relevance: Both this compound and N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide share the central 1,3-benzothiazole moiety linked to a phenyl ring. The porphyrin structure provides additional functionalities and properties compared to the tetrahydronaphthalene carboxamide in the target compound. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

  • Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. It demonstrates excellent oral pharmacokinetic properties, superior efficacy, and tolerability in tumor xenograft models. It is currently undergoing phase II clinical trials. [, , , ]
  • Compound Description: This compound is a novel organic compound synthesized and characterized using various spectroscopic methods. It has shown promising results in preliminary screening for antibacterial, antifungal, and anticancer activities. []
  • Relevance: This compound and N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide both feature a 1,3-benzothiazole group directly attached to a phenyl ring. The difference lies in the substituent on the phenyl ring: a pyrazine-2-carboxamide group in the related compound compared to a tetrahydronaphthalene-2-carboxamide in the target compound. []

2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide (BHA)

  • Compound Description: BHA is a Schiff base ligand used to synthesize five metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions. These complexes, characterized by various spectroscopic techniques, demonstrated greater anti-inflammatory and anticancer activities compared to the free ligand. []
  • Relevance: The shared structural element between this compound and N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is the 1,3-benzothiazole group. While the target compound has the benzothiazole directly attached to the phenyl ring, BHA features a sulfur atom bridging the two moieties. []

tert-Butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

  • Compound Description: This compound is a ligand used to form a coordination polymer with copper(II) dichloride. The resulting complex, characterized by X-ray crystallography, adopts a chain-like structure with copper centers bridged by the ligand molecules. []

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one (L)

  • Compound Description: This compound is an azo-dye ligand used to synthesize Cu(II), Co(II), and Ni(II) complexes. These complexes showed increased antibacterial activity compared to the free ligand (L) and significant cleavage activity against pUC18 DNA. []

1-[2-(3,4-disubstituted phenyl) -3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted -1,3-benzothiazol-2-yl)ureas

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant, hepatotoxic, and neurotoxic properties. Notably, the introduction of specific substituents on the benzothiazole and phenyl rings led to increased anticonvulsant activity without noticeable toxicity. []
  • Relevance: These compounds and N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide belong to the same class of 1,3-benzothiazole derivatives. The primary difference lies in the presence of a urea linker connected to a substituted azetidinone ring in these anticonvulsant compounds, whereas the target compound has a direct linkage to a phenyl group. []

N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

  • Compound Description: This group of compounds was synthesized from 1-(1,3-benzothiazol-2-yl)thiourea derivatives and 2-bromoacetophenone. One compound exhibiting potent cytotoxicity against various cancer cell lines was further investigated for its apoptosis-inducing activity. []
  • Relevance: These compounds and N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide belong to the same 1,3-benzothiazole class. The difference lies in the presence of a thiazole ring directly attached to the benzothiazole moiety in these cytotoxic compounds, compared to the direct phenyl ring linkage in the target compound. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: This compound is a thiazolidine derivative characterized by X-ray crystallography, revealing its three-dimensional structure stabilized by N—H⋯O hydrogen bonds and weak interactions. []
  • Relevance: While this compound shares the carboxamide functional group with N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide, it lacks the 1,3-benzothiazole moiety. Instead, it features an indole ring system, highlighting a distinct chemical class. []

5-Chloro-N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

  • Compound Description: This compound and its various solid forms are described in patents, focusing on their pharmaceutical compositions and applications in treating diseases, particularly those related to FLT3 kinase inhibition. [, , ]
  • Relevance: This compound is structurally similar to AC220 (Compound 2 in this list) and shares the 1,3-benzothiazole core with N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The variations lie in the substituents and linkers attached to the benzothiazole core. [, , ]

N-Cyclohexyl-N3-[2-(3-fluorophenyl)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-β-alaninamide

  • Compound Description: This compound is the primary active ingredient in pharmaceutical compositions aiming to modulate the β2-adrenoceptor. It is often combined with a second active ingredient, like a corticosteroid or a kinase inhibitor, for enhanced therapeutic effects. []

8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

  • Compound Description: This group of compounds was synthesized and tested for anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic activities. Some compounds exhibited potent anticonvulsant and analgesic activities with no observed toxicity. []
  • Relevance: These compounds share the 1,3-benzothiazole moiety with N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The key difference lies in the presence of a fused triazine ring attached to the benzothiazole system in these compounds, conferring distinct pharmacological properties. []

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide (BAY 59-7939)

  • Compound Description: BAY 59-7939 is a highly potent and selective Factor Xa inhibitor with excellent in vivo antithrombotic activity and good oral bioavailability. It is currently under clinical development for preventing and treating thromboembolic diseases. [, , ]
  • Relevance: While this compound shares the carboxamide group with N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide, it lacks the 1,3-benzothiazole moiety. Its core structure consists of a thiophene ring linked to an oxazolidinone ring, signifying a different class of compounds. [, , ]
Overview

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound characterized by the presence of a benzothiazole moiety linked to a tetrahydronaphthalene structure through an amide bond. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anti-tubercular agent targeting the enzyme DprE1 in Mycobacterium tuberculosis .

Source

The compound is synthesized through various chemical methods involving the condensation of specific precursors. The synthesis typically requires careful selection of reagents and conditions to ensure high yield and purity .

Classification

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic effects .

Synthesis Analysis

Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be achieved through several steps:

  1. Benzothiazole Derivative Synthesis: The initial step involves synthesizing the benzothiazole core by condensing 2-aminobenzenethiol with appropriate carboxylic acids or their derivatives.
  2. Amide Bond Formation: The next step involves forming the amide bond by reacting the benzothiazole derivative with tetrahydronaphthalene-2-carboxylic acid or its derivatives. This reaction is typically facilitated using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBT) in a solvent like dimethylformamide (DMF) .
  3. Purification: The final product is purified using recrystallization or column chromatography techniques to obtain a high-purity compound suitable for further analysis .

Technical Details

The reaction conditions often involve heating under reflux and may require specific catalysts or solvents to optimize yield. The use of green chemistry principles can also enhance the sustainability of the synthesis process by minimizing waste and using less hazardous materials .

Molecular Structure Analysis

Structure

The molecular structure of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide consists of a tetrahydronaphthalene ring system fused with a benzothiazole moiety. The amide functional group connects these two structural components.

Data

The molecular formula for this compound is C19_{19}H18_{18}N2_{2}O1_{1}S1_{1}, and it has a molecular weight of approximately 318.42 g/mol. Its structural features contribute to its biological activity and interaction with target proteins .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo several types of chemical reactions:

  • Oxidation: This can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to modify specific functional groups within the molecule.
  • Substitution: Substitution reactions can occur at various positions on the benzothiazole or tetrahydronaphthalene rings using halogenating agents or nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Halogenating agents: Chlorine and bromine are frequently employed for substitution reactions .
Mechanism of Action

Process

The primary mechanism of action for N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves targeting the DprE1 enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of mycobacterial cell walls.

Data

Inhibition of DprE1 leads to disruption in cell wall integrity and ultimately results in the growth inhibition of Mycobacterium tuberculosis. Pharmacokinetic studies suggest that benzothiazole derivatives exhibit good bioavailability and absorption characteristics .

Physical and Chemical Properties Analysis

Physical Properties

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is typically characterized as a solid at room temperature with specific melting points that vary based on purity and crystallization methods.

Chemical Properties

This compound demonstrates stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic reactions typical for amides and heterocycles .

Applications

Scientific Uses

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several notable applications:

  • Medicinal Chemistry: It is primarily investigated for its anti-cancer and anti-bacterial properties.
  • Biochemistry: The compound is utilized in studies related to enzyme inhibition and protein interactions.
  • Industrial Chemistry: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals .

Properties

CAS Number

681174-09-4

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H20N2OS/c27-23(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)24-26-21-7-3-4-8-22(21)28-24/h3-4,7-15H,1-2,5-6H2,(H,25,27)

InChI Key

AXMSUUBFTQYFMA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.